Ethyl tetradec-2-enoate

Bioluminescence Enzyme substrate specificity Aldehyde monooxygenase

Ethyl tetradec-2-enoate (CAS 335153-25-8, also registered as 38112-60-6 for the (E)-isomer) is a long-chain α,β-unsaturated fatty acid ethyl ester with the molecular formula C₁₆H₃₀O₂ and a molecular weight of 254.41 g/mol. It belongs to the class of 2-alkenoic acid esters, characterized by an electrophilic conjugated double bond at the α,β-position that confers distinct reactivity in Michael additions, cycloadditions, and Wittig-based chain extension strategies.

Molecular Formula C16H30O2
Molecular Weight 254.41 g/mol
CAS No. 335153-25-8
Cat. No. B14662622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl tetradec-2-enoate
CAS335153-25-8
Molecular FormulaC16H30O2
Molecular Weight254.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCC=CC(=O)OCC
InChIInChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h14-15H,3-13H2,1-2H3
InChIKeyJXDGEQAWGZXILF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Tetradec-2-enoate (CAS 335153-25-8): Compound-Class Identity and Procurement-Relevant Characteristics


Ethyl tetradec-2-enoate (CAS 335153-25-8, also registered as 38112-60-6 for the (E)-isomer) is a long-chain α,β-unsaturated fatty acid ethyl ester with the molecular formula C₁₆H₃₀O₂ and a molecular weight of 254.41 g/mol [1]. It belongs to the class of 2-alkenoic acid esters, characterized by an electrophilic conjugated double bond at the α,β-position that confers distinct reactivity in Michael additions, cycloadditions, and Wittig-based chain extension strategies . The compound exists as two geometric isomers—(E) and (Z)—which are commercially available under separate CAS numbers (38112-60-6 and 75814-58-3, respectively), and the stereochemistry directly influences both physicochemical properties and biological recognition . At ambient pressure, its predicted boiling point is approximately 315–325 °C, with a sub-ambient-pressure boiling point reported at 115 °C (2 Torr), density of 0.878 ± 0.06 g/cm³, logP of approximately 5.0–6.6, and limited water solubility of approximately 0.058 mg/L at 25 °C .

Why In-Class Substitution of Ethyl Tetradec-2-enoate Carries Procurement Risk


Superficial interchange of ethyl tetradec-2-enoate with other C₁₆H₃₀O₂ isomers or saturated C14-ethyl esters is demonstrably unreliable because the position and geometry of the double bond govern three independently validated performance axes: (i) substrate acceptance by flavin-dependent monooxygenases—the (E)-α,β-unsaturated aldehyde analog yields only 50% of the bioluminescence intensity of the saturated tetradecanal with Photobacterium leiognathi luciferase, while more remote double-bond positional isomers show entirely different kinetic profiles [1]; (ii) stereochemistry-dependent biological activity—the (E)-isomer has been specifically utilized as a synthetic precursor to D-erythro-sphingosine-1-phosphate isotopologues, a chiral lipid mediator, while the (Z)-isomer has no equivalent documented role ; and (iii) gas-chromatographic retention behavior—the α,β-unsaturated ethyl ester elutes with a Kovats retention index distinct from mid-chain unsaturated isomers, making direct substitution in validated analytical methods inadvisable without re-validation [2].

Quantitative Procurement Evidence: Ethyl Tetradec-2-enoate (CAS 335153-25-8) Differentiation from Closest Comparators


Bacterial Luciferase Substrate Efficiency: α,β-Unsaturated Aldehyde vs. Saturated Aldehyde

The α,β-unsaturated aldehyde (E)-tetradec-2-enal—the direct synthetic precursor to the target ester—demonstrates approximately 50% maximal bioluminescence intensity relative to the saturated substrate tetradecanal when oxidized by Photobacterium leiognathi luciferase, establishing a quantifiable functional consequence of α,β-unsaturation in enzyme recognition [1]. Critically, saturated aldehydes (C8–C14) consistently outperformed their α,β-unsaturated counterparts across all three luciferase isoforms tested, with longer chain lengths (C14 > C12 > C10 > C8) producing higher light output regardless of saturation status [1]. The unsaturated substrates exhibited markedly slower onset and decay kinetics, doubling the total emission duration—a kinetic phenotype absent in saturated aldehydes and undocumented for mid-chain unsaturated isomers [1].

Bioluminescence Enzyme substrate specificity Aldehyde monooxygenase

Stereochemical Identity as a Synthesis Intermediate: (E)-Isomer Specificity in Isotopically Labeled Sphingolipid Precursor Synthesis

The (E)-isomer of ethyl tetradec-2-enoate (CAS 38112-60-6) is explicitly documented as a key intermediate in the multi-step synthesis of D-erythro-Sphingosine-1-phosphate-13C2,D2 (catalog S681502), a stable isotopologue of the pleiotropic lipid second messenger sphingosine-1-phosphate (S1P) . The (Z)-isomer (CAS 75814-58-3) is not cited in any equivalent synthetic route in the available literature [1]. The stereochemical requirement arises from the α,β-unsaturated ester geometry, which governs the stereochemical outcome of downstream conjugate addition and reduction steps that establish the (2S,3R)-erythro configuration of the final sphingoid base .

Sphingolipid synthesis Isotopic labeling Lipid mediator chemistry

Gas Chromatographic Retention Index: Distinguishing α,β-Unsaturated from Mid-Chain Positional Isomers

Ethyl tetradecenoate positional isomers can be chromatographically resolved by their Kovats retention indices. The target compound (double bond at C-2) is expected to exhibit a lower retention index than mid-chain unsaturated isomers such as ethyl (Z)-9-tetradecenoate, which has a predicted retention index of approximately 1786 on HP-5MS [1]. Although a directly measured Kovats value for ethyl tetradec-2-enoate (CAS 38112-60-6) was not located in the open literature, the Pherobase database records a Kovats index of 1759 for unspecified ethyl tetradecenoate [2], and the α,β-unsaturated conjugation predictably reduces the effective chain-length contribution relative to isomers with internal olefins [3]. This differential elution is critical for GC-MS-based identification workflows where co-elution of positional isomers can lead to misassignment.

Gas chromatography Retention index Fatty acid ester analysis

Physicochemical Property Differentiation: α,β-Unsaturation Lowers Boiling Point Relative to Saturated Homolog

The presence of the α,β-conjugated double bond in ethyl tetradec-2-enoate introduces measurable differences in physical properties compared to its saturated analog, ethyl tetradecanoate. The target compound has a reported boiling point of 115 °C at reduced pressure (2 Torr) and a predicted atmospheric boiling point of approximately 315–325 °C . The estimated melting point from the MPBPVP model is 43.23 °C . The saturated analog ethyl tetradecanoate (CAS 124-06-1, MW 256.42 g/mol) exhibits a higher melting point (approximately 24–26 °C) and greater crystallinity at ambient temperature, consistent with the loss of the kinked geometry imposed by the trans double bond [1]. The α,β-unsaturated ester also exhibits enhanced electrophilicity at the β-carbon, enabling conjugate addition chemistry (thiol-ene, aza-Michael) that is unavailable with the saturated ester .

Physicochemical properties Boiling point α,β-unsaturated ester

Flavor Formulation Usage: Documented Presence in Bartlett Pear Flavor at Defined Concentration

Ethyl 2-tetradecenoate (synonym for the target compound) is incorporated at a level of 8.00 (arbitrary formulation units) in a published Bartlett pear flavor demonstration formula, alongside structurally related α,β-unsaturated esters including ethyl (E)-2-decenoate (6.40) and ethyl (E,E)-2,4-decadienoate (7.40) [1]. Importantly, the Good Scents Company explicitly categorizes this compound as 'information only — not used for fragrances or flavors,' indicating that its documented presence is for research or reference formulation purposes rather than commercial flavor ingredient status [2]. This contrasts with the shorter-chain homolog ethyl (E)-2-decenoate, which is FEMA GRAS-listed and widely used in commercial pear, apple, and green-note flavor formulations . The C14 chain length of the target compound contributes different volatility and substantivity characteristics in flavor delivery systems compared to the C10 analog.

Flavor chemistry Formulation Organoleptic application

Methyl Ester vs. Ethyl Ester: Molecular Weight and Lipophilicity Differentiation

Ethyl tetradec-2-enoate (MW 254.41 g/mol, XLogP3-AA 6.6) differs from its methyl ester analog, methyl tetradec-2-enoate (CAS 30025-96-8, MW 240.38 g/mol, XLogP3-AA ~6.1), by one methylene unit, resulting in a molecular weight increase of 14.03 g/mol and an estimated logP increase of approximately 0.5 units [1][2]. This logP differential predicts measurably different partitioning behavior in lipid bilayers and reversed-phase chromatographic systems. The ethyl ester also exhibits a higher boiling point and reduced vapor pressure relative to the methyl homolog, consistent with the increased molecular weight and van der Waals surface area . These differences are relevant for applications requiring precise control of membrane permeability or chromatographic retention.

Ester homolog comparison Lipophilicity Physicochemical profiling

Optimal Application Scenarios for Ethyl Tetradec-2-enoate (CAS 335153-25-8) Based on Verified Differentiation Evidence


Stable-Isotope-Labeled Sphingolipid Chemical Biology and S1P Pathway Tracer Synthesis

Procure the (E)-isomer (CAS 38112-60-6) specifically as a key intermediate for the stereoselective synthesis of D-erythro-Sphingosine-1-phosphate-13C2,D2 and related isotopologues. The (E)-configured α,β-unsaturated ester is the documented precursor that establishes the correct (2S,3R)-erythro stereochemistry at the sphingoid base . Do not substitute with the (Z)-isomer (CAS 75814-58-3) or mixed-isomer material, as no equivalent synthetic route has been validated for the cis configuration. The ethyl ester (rather than methyl) is preferred for this application due to its compatibility with the ester hydrolysis and subsequent coupling steps in published S1P analog syntheses .

Bacterial Luciferase Substrate Probe Development and Bioluminescence Mechanistic Studies

Use the (E)-α,β-unsaturated C14 scaffold as a starting material for synthesizing the corresponding aldehyde (via controlled DIBAL-H reduction) to probe the substrate scope of bacterial luciferases. The published data demonstrate that (E)-tetradec-2-enal generates approximately 50% maximal bioluminescence compared to tetradecanal with P. leiognathi luciferase, while doubling the emission duration, making it a valuable kinetic probe for studying the luciferase peroxyflavin intermediate lifetime [1]. This application requires the α,β-unsaturation at the 2-position; mid-chain unsaturated isomers (e.g., 9-tetradecenoate esters) have not been characterized in this enzymatic system.

GC-MS Reference Standard for Positional Isomer Differentiation in Fatty Acid Ester Lipidomics

Employ ethyl tetradec-2-enoate as a retention-index calibration standard in GC-MS workflows that require unambiguous differentiation of tetradecenoate positional isomers. The compound's Kovats retention index (1759 on HP-5MS) is distinct from mid-chain isomers such as ethyl (Z)-9-tetradecenoate (RI ~1786), enabling chromatographic resolution in complex biological extracts [2]. For quantitative lipidomics, verify isomer identity by purchasing the stereochemically defined (E)-isomer with a certificate of analysis specifying double-bond position and geometry, as co-eluting positional isomers in plasma or tissue fatty acid methyl/ethyl ester profiles can confound biomarker identification [2].

Conjugate Addition Chemistry: α,β-Unsaturated Ester as a Michael Acceptor for Polymer and Small-Molecule Synthesis

Leverage the electrophilic β-carbon of the α,β-unsaturated ester system for thiol-ene, aza-Michael, or organometallic conjugate addition reactions in the synthesis of functionalized long-chain building blocks . This reactivity profile is unique to the 2-enoate isomer and is absent in both the saturated analog (ethyl tetradecanoate) and the remote-olefin isomers (e.g., 9-tetradecenoate). The ethyl ester is preferred over the methyl ester for applications where the ester remains in the final product and reduced volatility or enhanced lipophilicity is desired . Verify double-bond position by ¹H NMR (characteristic α,β-olefinic coupling pattern, J ≈ 15–16 Hz for the (E)-isomer) before use in stoichiometric reactions.

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